molecular formula C21H21N3O5 B2937627 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034525-22-7

8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2937627
CAS No.: 2034525-22-7
M. Wt: 395.415
InChI Key: MCRDNAYFEZYGSV-UHFFFAOYSA-N
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Description

8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a compound with a unique molecular structure, containing both chromenone and piperidine groups. This fusion of structural motifs makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step synthesis:

  • Step 1: Synthesis of the chromen-2-one core by cyclization of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.

  • Step 2: Introduction of the piperidine moiety via a nucleophilic substitution reaction, where 3-bromo-2H-chromen-2-one reacts with piperidine-1-carboxylic acid.

  • Step 3: Coupling of the pyrimidine group through an ether formation reaction using 2-methylpyrimidin-4-ol and a suitable coupling reagent like EDCI or DCC.

  • Step 4: Methoxylation of the chromenone ring to obtain the final compound.

Industrial Production Methods

Industrial production might leverage continuous flow chemistry to scale up these reactions. This allows for better control of reaction conditions, enhanced safety, and improved yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methoxy group on the chromenone ring can undergo oxidative cleavage.

  • Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

  • Substitution: Both the methoxy group and the piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like PCC or KMnO₄.

  • Reduction: Catalysts like Pd/C or PtO₂ under hydrogen gas.

  • Substitution: Alkylating agents such as alkyl halides or acylating agents like acid chlorides.

Major Products

The major products of these reactions depend on the specific conditions used but might include various derivatives and modified versions of the original compound.

Scientific Research Applications

Chemistry

  • Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

  • Reaction Pathways: Study of the reaction mechanisms and pathways involving the chromenone and piperidine moieties.

Biology

  • Enzyme Inhibition: Potential inhibitor for enzymes like kinases due to the presence of the pyrimidine ring.

  • Molecular Probes: Used as a molecular probe in biochemical assays.

Medicine

  • Pharmaceuticals: Potential lead compound for the development of new drugs targeting various diseases.

  • Drug Delivery: Utilized in drug delivery systems due to its complex structure.

Industry

  • Material Science: Possible applications in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action for this compound can vary based on its application. In pharmaceutical contexts, it might act by:

  • Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site, altering the enzyme's conformation and function.

  • Molecular Pathways: Involvement in signaling pathways, modulating the activity of key proteins and receptors.

  • Cellular Targets: Targeting specific cellular components, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison

  • Structural Similarity: Compounds like 3-(2-piperidin-1-yl-ethoxy)-2H-chromen-2-one and 8-methoxy-3-(3-(pyridin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one share structural similarities.

  • Functional Groups: The presence of similar functional groups like methoxy, piperidine, and pyrimidine rings.

Uniqueness

  • Hybrid Structure: The unique combination of chromenone, piperidine, and pyrimidine rings.

  • Versatility: Potential to participate in diverse chemical reactions, making it a versatile intermediate.

Similar Compounds

  • 3-(2-piperidin-1-yl-ethoxy)-2H-chromen-2-one

  • 8-methoxy-3-(3-(pyridin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

  • 7-methoxy-3-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

This comprehensive overview should give you a solid foundation to appreciate the intricacies and applications of 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one. The world of chemistry is as vast as it is fascinating.

Properties

IUPAC Name

8-methoxy-3-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-22-9-8-18(23-13)28-15-6-4-10-24(12-15)20(25)16-11-14-5-3-7-17(27-2)19(14)29-21(16)26/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRDNAYFEZYGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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